molecular formula C21H22FN3O3 B2825833 1-(2-Fluorophenyl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea CAS No. 1226447-11-5

1-(2-Fluorophenyl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea

Cat. No. B2825833
CAS RN: 1226447-11-5
M. Wt: 383.423
InChI Key: YFKZXKNTCNIVAE-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea is a useful research compound. Its molecular formula is C21H22FN3O3 and its molecular weight is 383.423. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Fluorophenyl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorophenyl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orexin Receptor Antagonism and Binge Eating Disorders

Research by Piccoli et al. (2012) explores the effects of selective orexin receptor antagonists on compulsive food consumption in a binge eating model in female rats. The study highlights the potential of urea derivatives in modulating feeding behaviors, stress responses, and possibly treating eating disorders with a compulsive component. This suggests that structurally complex urea compounds could play a significant role in developing treatments for eating disorders (Piccoli et al., 2012).

Antimicrobial Activity

Haranath et al. (2007) synthesized substituted benzoxazaphosphorin 2-yl ureas demonstrating good antimicrobial activity. This research underscores the potential of urea derivatives in developing new antimicrobial agents, suggesting that complex urea compounds could contribute to addressing antibiotic resistance challenges (Haranath et al., 2007).

Excited-State Intramolecular Proton Transfer (ESIPT) for Anion Sensing

Wu et al. (2007) investigated urea derivatives' role in fluorescence sensing of anions, exploiting the ESIPT process. This study indicates the application of urea compounds in developing sensitive and selective sensors for anionic species, useful in environmental monitoring and diagnostic applications (Wu et al., 2007).

Stress-Induced Hyperarousal Treatment

Bonaventure et al. (2015) focused on a selective orexin-1 receptor antagonist's ability to attenuate stress-induced hyperarousal without causing hypnotic effects. This highlights the therapeutic potential of urea derivatives in treating psychiatric disorders associated with stress or hyperarousal states, offering a novel approach to managing anxiety and panic disorders (Bonaventure et al., 2015).

Catalytic Oxidative Carbonylation

Mancuso et al. (2015) discussed the synthesis of ureas, oxamides, and other compounds via oxidative carbonylation of amines, showcasing the utility of urea compounds in organic synthesis and industrial applications. This research presents urea derivatives as versatile intermediates in synthesizing high-value chemicals (Mancuso et al., 2015).

properties

IUPAC Name

1-(2-fluorophenyl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c22-17-6-1-2-7-18(17)24-21(27)23-14-8-9-19-16(13-14)20(26)25-11-4-3-5-15(25)10-12-28-19/h1-2,6-9,13,15H,3-5,10-12H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKZXKNTCNIVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}urea

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